4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide
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Overview
Description
4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide is a complex organic compound with the molecular formula C12H12INO4S and a molecular weight of 393.20 g/mol . This compound is characterized by the presence of an iodine atom, a dimethyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide typically involves multiple steps, including the formation of the furan ring, iodination, and sulfonamide formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the sulfonamide formation could require sulfonyl chloride and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzenesulfonamides .
Scientific Research Applications
4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Iodo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-YL)benzenesulfonamide include other benzenesulfonamides and iodinated organic molecules. Examples include:
- 4-Iodo-N-(2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide
- 4-(4-Bromo-2,2-dimethyl-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12INO4S |
---|---|
Molecular Weight |
393.20 g/mol |
IUPAC Name |
4-(4-iodo-2,2-dimethyl-5-oxofuran-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H12INO4S/c1-12(2)9(10(13)11(15)18-12)7-3-5-8(6-4-7)19(14,16)17/h3-6H,1-2H3,(H2,14,16,17) |
InChI Key |
CBNZPHIJXIJBFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=O)O1)I)C2=CC=C(C=C2)S(=O)(=O)N)C |
Origin of Product |
United States |
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